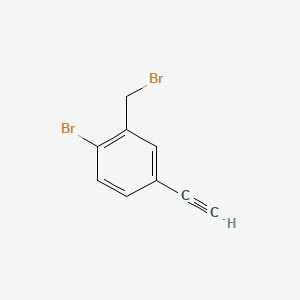

2-Bromo-5-ethynylbenzyl Bromide

Description

However, extensive research on structurally related brominated benzyl bromides, such as pentabromobenzyl bromide (PBBB) and tetrabromoxylylene dibromide (TBXDB), offers insights into their properties and applications. PBBB is a high-bromine-content compound (≥70%) synthesized via electrophilic alkylation using Friedel-Crafts catalysts . It is insoluble in water, hydrolytically stable, and exhibits exceptional thermal stability (>360°C), making it suitable for flame-retardant applications in polymers like polystyrene (PS) and polyphenylene ether (PPE) .

Properties

Molecular Formula |

C9H6Br2 |

|---|---|

Molecular Weight |

273.95 g/mol |

IUPAC Name |

1-bromo-2-(bromomethyl)-4-ethynylbenzene |

InChI |

InChI=1S/C9H6Br2/c1-2-7-3-4-9(11)8(5-7)6-10/h1,3-5H,6H2 |

InChI Key |

JTJYUROOAWLXEI-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=C(C=C1)Br)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethynylbenzyl Bromide typically involves the bromination of a suitable precursor. One common method is the bromination of 5-ethynylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in a solvent such as carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-5-ethynylbenzyl Bromide can be scaled up using continuous-flow protocols. These methods often employ photochemical bromination using a bromine generator in a microstructured photochemical reactor. This approach enhances efficiency and throughput while minimizing the use of hazardous solvents .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-ethynylbenzyl Bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

Coupling Reactions: The ethynyl group can participate in coupling reactions like the Suzuki-Miyaura coupling, forming carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or THF.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Coupling Products: Products typically include biaryl or alkyne derivatives.

Scientific Research Applications

2-Bromo-5-ethynylbenzyl Bromide is utilized in various scientific research applications:

Biology: It serves as a precursor for bioactive compounds that can be used in biochemical studies.

Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-Bromo-5-ethynylbenzyl Bromide exerts its effects involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atoms act as leaving groups in substitution reactions, while the ethynyl group provides a site for coupling reactions. These reactions are facilitated by catalysts and specific reaction conditions that promote the formation of desired products .

Comparison with Similar Compounds

Comparison with Similar Brominated Compounds

Bromine Content and Molecular Weight

- PBBB : Contains ≥70% bromine, with molecular weights exceeding 1000 when polymerized .

- TBXDB : A difunctional brominating agent that forms polymeric products with bromine content of 68–75% when co-alkylated with PBBB .

- Commercial F-3014 (Brominated Epoxy Polymer) : Comparable bromine efficiency to PBBB-derived polymers but requires higher antimony trioxide (Sb₂O₃) synergist loads for equivalent flame retardancy .

Thermal Stability (TGA Data)

Table 1 summarizes thermal degradation properties from TGA analysis :

| Compound | T5% (°C) | Tmax (°C) | Residual Char at 700°C (%) |

|---|---|---|---|

| PBBB-based polymers | 360–380 | 420–450 | 10–15 |

| TBXDB-derived polymers | 350–370 | 410–440 | 8–12 |

| F-3014 | 340–360 | 400–430 | 5–10 |

Key Findings :

- PBBB-based polymers exhibit superior thermal stability (T5% > 360°C), enabling compatibility with engineering resins like PA 6.6 (processing temps: 250–280°C) .

- Initial decomposition stages (~420–450°C) are attributed to debromination and volatilization of brominated fragments, critical for flame inhibition .

Flame Retardancy and Physical Properties

Table 2 compares flammability ratings (UL-94) and mechanical properties in high-impact polystyrene (HIPS) :

| Additive | Br Content (%) | Sb₂O₃ (%) | UL-94 Rating | Tensile Modulus (MPa) | HDT (°C) |

|---|---|---|---|---|---|

| DPE-PBBB-TBXDB | 11 | 2.1 | V-0 | 2200 | 85 |

| F-3014 | 10 | 4.0 | V-1 | 2100 | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.